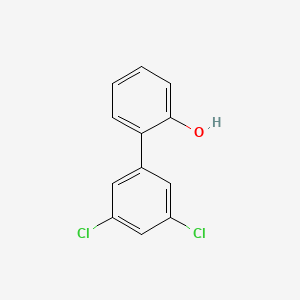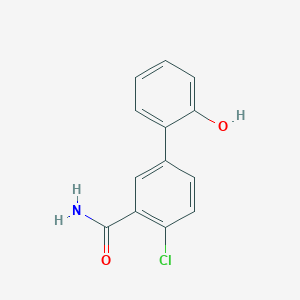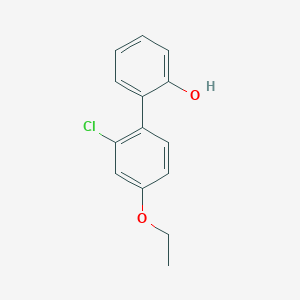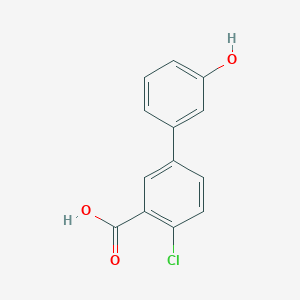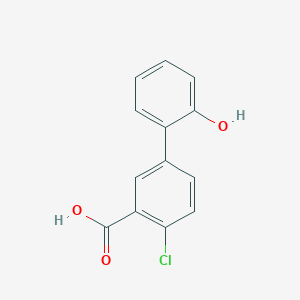
4-(3-Carbamoyl-4-chlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% (4-CPCP) is a highly pure compound that is used in a variety of scientific research applications. It is a synthetic phenol derivative and is soluble in most organic solvents. 4-CPCP has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% is used in a variety of scientific research applications, such as in the study of enzymatic reactions, protein-protein interactions, and drug-receptor interactions. It is also used in the study of signal transduction pathways, and in the study of enzyme kinetics. 4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% has also been used in the study of cellular metabolism, and in the study of the effects of drugs on cells.
Mécanisme D'action
4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% acts as an inhibitor of enzymes and proteins involved in signal transduction pathways. It binds to the active site of the enzyme or protein, and prevents it from performing its normal function. 4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% also binds to drug receptors, and can modulate the activity of drugs.
Biochemical and Physiological Effects
4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in signal transduction pathways, and to modulate the activity of drugs. It has also been shown to affect the metabolism of cells, and to affect the expression of genes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% in laboratory experiments is its high purity. The purity of 4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% is typically greater than 95%, which makes it suitable for use in a variety of experiments. However, 4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% is also relatively expensive, and can be difficult to obtain in large quantities.
Orientations Futures
There are a number of future directions that could be explored with 4-(3-Carbamoyl-4-chlorophenyl)phenol, 95%. These include further studies on the effects of 4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% on signal transduction pathways, protein-protein interactions, and drug-receptor interactions. Additionally, further studies on the effects of 4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% on cellular metabolism and gene expression could be conducted. Finally, further studies on the effects of 4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% on enzyme kinetics could be conducted.
Méthodes De Synthèse
4-(3-Carbamoyl-4-chlorophenyl)phenol, 95% is synthesized by reacting a phenol derivative with a carbamate in the presence of a base. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is then quenched with water, and the product is purified by column chromatography. The purity of the product is typically greater than 95%.
Propriétés
IUPAC Name |
2-chloro-5-(4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-6-3-9(7-11(12)13(15)17)8-1-4-10(16)5-2-8/h1-7,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWZPCLPMRCIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683593 |
Source


|
| Record name | 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-18-1 |
Source


|
| Record name | 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370416.png)
